molecular formula C11H11NO3S B12881547 4-Hydroxy-1-methyl-3-(methylsulfinyl)-2(1H)-quinolinone CAS No. 69484-47-5

4-Hydroxy-1-methyl-3-(methylsulfinyl)-2(1H)-quinolinone

Cat. No.: B12881547
CAS No.: 69484-47-5
M. Wt: 237.28 g/mol
InChI Key: BEXKTLJTMIDYNU-UHFFFAOYSA-N
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Description

4-Hydroxy-1-methyl-3-(methylsulfinyl)-2(1H)-quinolinone is a quinolinone derivative. Quinolinones are a class of compounds known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-methyl-3-(methylsulfinyl)-2(1H)-quinolinone typically involves multi-step organic reactions. A common approach might include:

    Starting Material: A suitable quinoline derivative.

    Functional Group Introduction: Introduction of the hydroxy, methyl, and methylsulfinyl groups through various organic reactions such as alkylation, sulfoxidation, and hydroxylation.

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to proceed efficiently.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include:

    Catalysts: Use of industrial catalysts to speed up the reactions.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-methyl-3-(methylsulfinyl)-2(1H)-quinolinone can undergo various chemical reactions, including:

    Oxidation: Conversion of the methylsulfinyl group to a sulfone.

    Reduction: Reduction of the sulfoxide group back to a sulfide.

    Substitution: Nucleophilic or electrophilic substitution reactions at the quinoline ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common organic solvents like dichloromethane, ethanol, or acetonitrile.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a sulfide.

Scientific Research Applications

4-Hydroxy-1-methyl-3-(methylsulfinyl)-2(1H)-quinolinone may have various applications in scientific research, including:

    Chemistry: Studying its reactivity and potential as a building block for more complex molecules.

    Biology: Investigating its biological activity and potential therapeutic effects.

    Medicine: Exploring its use as a drug candidate for various diseases.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-methyl-3-(methylsulfinyl)-2(1H)-quinolinone would involve its interaction with specific molecular targets. This could include:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways: The compound might modulate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinolinone: A simpler analog without the methyl and methylsulfinyl groups.

    1-Methyl-2(1H)-quinolinone: Lacks the hydroxy and methylsulfinyl groups.

    3-Methylsulfinylquinoline: Lacks the hydroxy and 1-methyl groups.

Uniqueness

4-Hydroxy-1-methyl-3-(methylsulfinyl)-2(1H)-quinolinone is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

69484-47-5

Molecular Formula

C11H11NO3S

Molecular Weight

237.28 g/mol

IUPAC Name

4-hydroxy-1-methyl-3-methylsulfinylquinolin-2-one

InChI

InChI=1S/C11H11NO3S/c1-12-8-6-4-3-5-7(8)9(13)10(11(12)14)16(2)15/h3-6,13H,1-2H3

InChI Key

BEXKTLJTMIDYNU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)S(=O)C)O

Origin of Product

United States

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